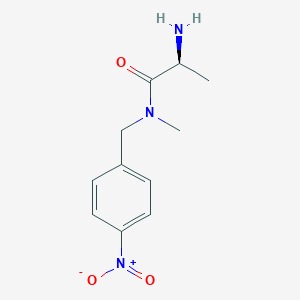

(S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide

Description

(S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide is a chiral amide derivative characterized by an (S)-configured α-amino group, a methyl-substituted amide nitrogen, and a 4-nitrobenzyl moiety. The nitro group at the para position of the benzyl ring imparts significant electronic effects, distinguishing it from analogs with electron-donating substituents (e.g., methyl, methoxy) or halogens (e.g., chloro).

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8(12)11(15)13(2)7-9-3-5-10(6-4-9)14(16)17/h3-6,8H,7,12H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPQDCDEPRNHHI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-1-propanol and 4-nitrobenzyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of 4-aminobenzyl derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of N-substituted derivatives with different functional groups.

Scientific Research Applications

Catalysis

(S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide has been utilized as a chiral catalyst in asymmetric reactions. In a study involving Diels-Alder cycloaddition, it was shown to effectively facilitate the reaction between cinnamaldehyde and cyclopentadiene, yielding products with high enantioselectivity and excellent yields. The catalyst demonstrated remarkable recovery rates (87%-98%) across multiple runs without significant loss of activity .

Table 1: Diels-Alder Reaction Results

| Catalyst | Yield (%) | Enantioselectivity (ee) | Catalyst Recovery (%) |

|---|---|---|---|

| (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide | 98 | 98 | 92 |

| Recycled (1st run) | 97 | 96 | 90 |

| Recycled (2nd run) | 98 | 95 | 95 |

Pharmaceutical Development

The compound has shown potential as an inhibitor for various biological targets. For instance, it is being investigated for its role as an inhibitor of the enzyme FP-2, which is involved in malaria pathogenesis. Compounds structurally related to (S)-2-amino-N-methyl-N-(4-nitrobenzyl)propanamide have demonstrated moderate inhibitory activity against FP-2, suggesting that modifications to this scaffold could lead to more effective antimalarial agents .

Case Study: Inhibition of FP-2

- Compounds Tested : Several analogs of (S)-2-amino-N-methyl-N-(4-nitrobenzyl)propanamide were synthesized and tested.

- IC₅₀ Values : The most effective analog exhibited an IC₅₀ value of approximately 10 μM, indicating significant potential for further development .

Mutagenicity Studies

Research has also explored the mutagenic properties of related compounds. The structure-activity relationship (SAR) studies revealed that certain modifications could either enhance or diminish mutagenicity, providing insights into the safety profiles of these compounds in drug development .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group plays a crucial role in its reactivity, often participating in redox reactions that modulate its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares key structural features and molecular data of (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide with similar compounds:

*Calculated molecular weight based on formula.

Key Observations:

- Electronic Effects: The nitro group (NO₂) is strongly electron-withdrawing, enhancing the electrophilicity of the benzyl ring compared to electron-donating groups (e.g., OCH₃ in ). This may influence reactivity in catalytic or substitution reactions.

- Chirality : All listed compounds retain the (S)-configuration at the α-carbon, critical for enantioselective applications.

Reactivity in Catalysis:

- Oxidation Reactions: Copper complexes of benzimidazole derivatives (e.g., Compound 1 in ) oxidize alcohols to aldehydes/ketones. The nitro group in (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide could similarly stabilize transition states in redox catalysis, though direct evidence is lacking.

- Electrophilic Aromatic Substitution : The nitro group directs further substitution to the meta position, unlike methyl (para-directing) or methoxy (ortho/para-directing) substituents.

Biological Activity

(S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide includes:

- Amino Group : Contributes to its basicity and potential interactions with biological targets.

- Methyl Substituent : Enhances lipophilicity, which may affect bioavailability.

- Nitrobenzyl Moiety : Imparts unique electronic properties that can influence biological activity.

The molecular formula is CHNO, with a molecular weight of approximately 222.25 g/mol.

The biological activity of (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide is hypothesized to involve several mechanisms:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, indicating potential applications in mood modulation and pain relief.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide could possess antimicrobial properties .

Pharmacological Context

Research has indicated that compounds with similar structures often exhibit significant pharmacological activities. For instance, (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide has been studied for its potential analgesic and anti-inflammatory properties. Preliminary studies suggest that it may interact with various biological targets, including receptors and enzymes involved in pain pathways.

Case Studies

-

Neurotransmitter Interaction :

- A study highlighted the binding affinity of (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide to serotonin receptors, suggesting its role in modulating mood disorders. The compound's structural similarities to known antidepressants indicate a potential for therapeutic applications in treating depression and anxiety disorders.

-

Antimicrobial Testing :

- In vitro studies demonstrated that (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

To understand the uniqueness of (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide | Methyl substitution on nitrogen | Enhanced lipophilicity may affect bioavailability |

| (S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide | Ethyl instead of methyl | Potentially different pharmacokinetics |

| N-[4-(Trifluoromethyl)phenyl]-N-(4-nitrobenzyl)propanamide | Trifluoromethyl group | Enhanced lipophilicity may affect biological activity |

This table illustrates how variations in substituents can lead to differences in pharmacological profiles and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.